molecular formula C12H12N2O B14917326 1-Acetyl-3-methyl-5-phenyl-1H-pyrazole

1-Acetyl-3-methyl-5-phenyl-1H-pyrazole

Cat. No.: B14917326
M. Wt: 200.24 g/mol
InChI Key: YMGYDFXWAWWFFU-UHFFFAOYSA-N
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Description

1-Acetyl-3-methyl-5-phenyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetyl-3-methyl-5-phenyl-1H-pyrazole can be synthesized through the cyclization of phenylhydrazine with ethyl acetoacetate. The reaction typically involves refluxing the reactants in a suitable solvent such as toluene or dichloromethane . The process includes cyclization, chloride acetylation, substitution, and deacetalization steps .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance yield and efficiency. For instance, the use of nano-ZnO as a catalyst has been reported to improve the regioselectivity of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-3-methyl-5-phenyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the phenyl ring and the pyrazole nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Mechanism of Action

The mechanism of action of 1-Acetyl-3-methyl-5-phenyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it has been studied as an inhibitor of dipeptidyl peptidase-4, an enzyme involved in glucose metabolism . The binding of the compound to the enzyme’s active site inhibits its activity, leading to therapeutic effects.

Comparison with Similar Compounds

Uniqueness: 1-Acetyl-3-methyl-5-phenyl-1H-pyrazole stands out due to its acetyl group, which imparts unique chemical properties and reactivity. This functional group enhances its potential for various chemical transformations and biological interactions .

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

1-(3-methyl-5-phenylpyrazol-1-yl)ethanone

InChI

InChI=1S/C12H12N2O/c1-9-8-12(14(13-9)10(2)15)11-6-4-3-5-7-11/h3-8H,1-2H3

InChI Key

YMGYDFXWAWWFFU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)C2=CC=CC=C2)C(=O)C

Origin of Product

United States

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